BI-律草酮

描述

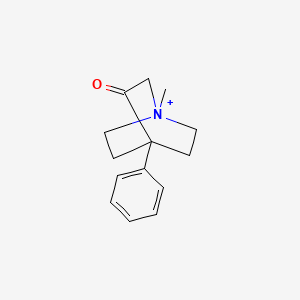

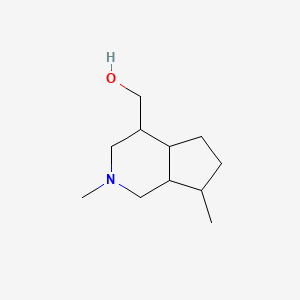

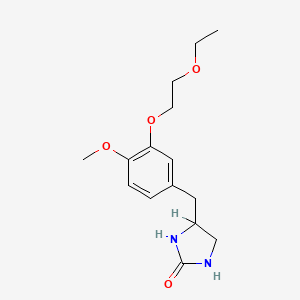

BI-Lawsone, also known as BI-Lawsone, is a useful research compound. Its molecular formula is C20H10O6 and its molecular weight is 346.3 g/mol. The purity is usually 95%.

The exact mass of the compound BI-Lawsone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BI-Lawsone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BI-Lawsone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

BI-律草酮衍生物已被合成并评估其抗菌特性。 这些化合物,特别是双杂芳基氨基萘醌衍生物,对革兰氏阳性和革兰氏阴性细菌均显示出有效性 。抗菌活性是研究中的一个关键方面,尤其是在开发新的抗生素和消毒剂方面。

光聚合引发剂

在聚合物化学领域,律草酮衍生物已被用作高效的光聚合引发剂 。这些引发剂对于自由基、阳离子光聚合和硫醇-烯反应至关重要,这些反应是创建用于各种应用(包括微电子、粘合剂和生物材料)的聚合物的基本过程。

储能

律草酮也因其在储能应用中的潜力而受到探索。 具体而言,律草酮二聚化为双律草酮引入了多个羰基/羟基,这些基团可以与锂配位,表明其可用于锂离子电池 。这种应用在可再生能源和可持续技术方面尤其重要。

抗癌研究

律草酮的衍生物已被研究其抗癌特性。 氨基萘醌曼尼希碱是律草酮衍生物,已显示出一系列重要的生物学特性,包括抗癌活性 。这项研究对于开发新的化学治疗剂具有重要意义。

腐蚀抑制

律草酮已被用作钢的腐蚀抑制剂 。这种应用在金属部件容易腐蚀的工业环境中至关重要,腐蚀会导致结构失效。使用律草酮衍生物可以提高金属结构的使用寿命和安全性。

紫外线防护

在皮肤病学和化妆品领域,律草酮已被用于保护皮肤免受紫外线辐射 。这种应用对于开发防晒霜和其他护肤产品以防止紫外线引起的皮肤损伤至关重要。

传感器技术

律草酮衍生物已被用于开发对阴离子敏感的比色和电化学传感器 。这些传感器在环境监测、医疗诊断和工业过程控制中都有应用。

染料和颜料工业

传统上,律草酮已被用作红橙色染料,用于染头发、指甲、皮肤、羊毛和棉花 。其衍生物在纺织品、化妆品和纹身墨水中仍与染料和颜料行业相关。

作用机制

Target of Action

BI-Lawsone, also known as Lawsone , is a 1,4-naphthoquinone derivative . It primarily targets primary amino acids . It is also suggested that Lawsone could interact with the cytochrome bc1 complex, a specific mitochondrial target of Plasmodium falciparum .

Mode of Action

BI-Lawsone interacts with its targets through a chemical reaction with the protein keratin in skin and hair via a Michael addition reaction . This results in a strong permanent stain that lasts until the skin or hair is shed . Darker colored staining is due to more lawsone–keratin interactions occurring .

Biochemical Pathways

BI-Lawsone affects several biochemical pathways. The 1,4-naphthoquinones are synthesized by species belonging to nearly 20 disparate orders spread throughout vascular plants, and their production occurs via one of four known biochemically distinct pathways . Many 1,4-naphthoquinones are excreted into the rhizosphere and they are highly reactive in biological systems .

Pharmacokinetics

It is known that bi-lawsone is rapidly absorbed after oral administration . BI-Lawsone pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .

Result of Action

The molecular and cellular effects of BI-Lawsone’s action include inducing cell death by apoptosis in melanoma cells (B16F10) . It also has potential activity on tumor cells .

安全和危害

未来方向

Research on BI-Lawsone is ongoing. For instance, a study focused on redox-active, non-toxic, and eco-friendly organic materials with quinone moiety, i.e., Lawsone (LS) and its dimer Bis-lawsone (BL), as a cathode material for Zn-ion batteries . The future of BI-Lawsone could potentially involve its use in treating diseases and as pesticides .

生化分析

Biochemical Properties

BI-Lawsone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to produce mitochondrial dysfunctions and trigger mitophagy in Saccharomyces cerevisiae . BI-Lawsone interacts with enzymes involved in oxidative stress, such as superoxide dismutase and catalase, leading to the generation of reactive oxygen species. Additionally, BI-Lawsone can inhibit DNA topoisomerase, affecting DNA replication and transcription .

Cellular Effects

BI-Lawsone has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can lead to cell death or apoptosis. BI-Lawsone affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. In cancer cells, BI-Lawsone has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases .

Molecular Mechanism

The molecular mechanism of BI-Lawsone involves its ability to generate reactive oxygen species and induce oxidative stress. BI-Lawsone binds to biomolecules such as proteins and DNA, leading to the formation of adducts and the inhibition of enzyme activity. It can also activate or inhibit various signaling pathways, resulting in changes in gene expression. BI-Lawsone’s ability to inhibit DNA topoisomerase further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BI-Lawsone change over time due to its stability and degradation. BI-Lawsone is relatively stable under normal conditions but can degrade when exposed to light and heat. Long-term exposure to BI-Lawsone can lead to sustained oxidative stress and mitochondrial dysfunction, resulting in chronic cellular damage. In vitro and in vivo studies have shown that BI-Lawsone can have long-term effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of BI-Lawsone vary with different dosages in animal models. At low doses, BI-Lawsone can exhibit protective effects by inducing mild oxidative stress and activating cellular defense mechanisms. At high doses, BI-Lawsone can cause significant toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a dramatic increase in cytotoxicity. Toxic or adverse effects at high doses include liver and kidney damage, as well as hematological abnormalities .

Metabolic Pathways

BI-Lawsone is involved in various metabolic pathways, including those related to oxidative stress and redox homeostasis. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, affecting the levels of reactive oxygen species and antioxidant defenses. BI-Lawsone can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, BI-Lawsone is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, BI-Lawsone can localize to various cellular compartments, including the mitochondria and nucleus. Its distribution is influenced by factors such as pH, redox state, and the presence of binding proteins .

Subcellular Localization

BI-Lawsone’s subcellular localization is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. In the mitochondria, BI-Lawsone can induce mitochondrial dysfunction and trigger mitophagy. In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes .

属性

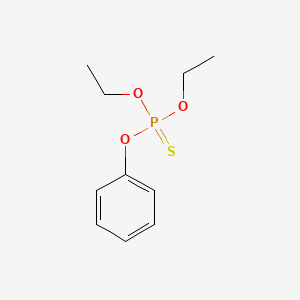

IUPAC Name |

4-hydroxy-3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSJQXOTICWTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33440-64-1 | |

| Record name | 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)